2-Oxo-2H-pyran-3-yl acetate
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Overview
Description
2-Oxo-2H-pyran-3-yl acetate is a chemical compound that belongs to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties The this compound structure consists of a pyran ring with an oxo group at the second position and an acetate group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-pyran-3-yl acetate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-pyran-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted pyran derivatives.
Scientific Research Applications
2-Oxo-2H-pyran-3-yl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2H-pyran-3-yl acetate involves its interaction with various molecular targets and pathways. It has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in inducing apoptosis . The exact molecular targets and pathways involved in its biological activity are still under investigation, but its ability to modulate cellular processes makes it a compound of interest for further research.
Comparison with Similar Compounds
2-Oxo-2H-pyran-3-yl acetate can be compared with other similar compounds, such as:
3-Hydroxybenzyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate: This compound has a similar pyran structure but with a hydroxybenzyl group instead of an acetate group.
Methyl 2-oxo-2H-pyran-3-carboxylate: This compound is a cyclic α,β-unsaturated ketone with a carboxylate group at the third position.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-oxopyran-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-5(8)11-6-3-2-4-10-7(6)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHGMDYKALZYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=COC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579845 |
Source
|
Record name | 2-Oxo-2H-pyran-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51270-29-2 |
Source
|
Record name | 2-Oxo-2H-pyran-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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